N-(2,4-difluorophenyl)hydrazinecarbothioamide
Overview
Description
N-(2,4-difluorophenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, a class of compounds that have been extensively studied for their diverse chemical properties and potential applications in various fields, including pharmacology and materials science. Although the specific compound N-(2,4-difluorophenyl)hydrazinecarbothioamide is not directly mentioned in the provided papers, the general class of hydrazinecarbothioamides is characterized by the presence of a hydrazine group (-NH-NH-) linked to a thiocarbonyl group (-C=S) and various aromatic or heteroaromatic substituents.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of isothiocyanates with hydrazine hydrate, as demonstrated in the preparation of N-(3-chlorophenyl)hydrazinecarbothioamide . Further chemical transformations can be achieved by condensation with aromatic aldehydes to yield arylidene derivatives . The synthesis of these compounds is often followed by characterization using spectroscopic methods and mass spectrometry to confirm their structures .
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized by the planarity between the aromatic ring systems and the hydrazinecarbothioamide unit, as observed in the crystal structure of a related compound . Intramolecular hydrogen bonding is a common feature that stabilizes the molecular conformation and contributes to the formation of specific ring motifs .
Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives exhibit diverse reactivity patterns. For instance, they can react with tetracyanoethylene (TCNE) to afford thiazole compounds in a stereoselective manner . The reactivity toward metal salts such as copper and nickel chlorides leads to the formation of coordination compounds, where the hydrazinecarbothioamides act as bridging ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure and substituents. These compounds have been found to possess significant antioxidant activity and exhibit biological activity, such as the inhibition of cancer cell proliferation . The organotin(IV) derivatives of hydrazinecarbothioamides have been characterized by various spectroscopic techniques, revealing insights into their structural and electronic properties . Additionally, the proton exchange reactions of the hydrazino-NH_2 and amide groups have been studied using nitrogen-15 NMR spectroscopy, providing information on the differential rates of NH proton-exchange reactions .
Scientific Research Applications
Antioxidant Activity
N-(2,4-difluorophenyl)hydrazinecarbothioamide and related compounds have shown significant potential in antioxidant applications. A study found that hydrazinecarbothioamides, synthesized through a reaction involving 2,4-difluorophenyl isothiocyanate, exhibited excellent antioxidant activity, as determined by the DPPH method (Bărbuceanu et al., 2014).
Optical Probing for Metal Ions
Hydrazinecarbothioamide derivatives have been used in the development of optical probes for detecting metal ions. A study involving a simple-structured hydrazinecarbothioamide derivative demonstrated its capability as a dual-channel optical probe for detecting Hg2+ and Ag+ ions, showcasing its potential in environmental monitoring and analytical chemistry (Shi et al., 2016).
Molecular Modeling and Spectroscopy
N-(2,4-difluorophenyl)hydrazinecarbothioamide and its derivatives have been subjects of molecular modeling and spectroscopic studies. These studies contribute to a deeper understanding of their structural properties and potential chemical reactions, which can be crucial in drug design and material sciences (Ramadan, 2019).
Coordination Compounds in Cancer Treatment
Compounds involving N-(2,4-difluorophenyl)hydrazinecarbothioamide have been investigated for their potential in inhibiting cancer cell growth. A study found that coordination compounds formed with these hydrazinecarbothioamides can inhibit the growth and propagation of human leukemia HL-60 cancer cells (Pakhontsu et al., 2014).
Corrosion Inhibition
N-(2,4-difluorophenyl)hydrazinecarbothioamide derivatives have been applied as corrosion inhibitors, particularly for metals like steel and aluminum alloys. Research in this area contributes to the development of more efficient and environmentally friendly corrosion protection methods (Ebenso et al., 2010).
Solubility and Thermodynamics
The solubility and dissolution thermodynamics of N-(2,4-difluorophenyl)hydrazinecarbothioamide in various solvents have been studied, providing valuable information for pharmaceutical formulation and chemical process design (Shakeel et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-amino-3-(2,4-difluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3S/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPFEUCQZZXGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350293 | |
Record name | N-(2,4-Difluorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)hydrazinecarbothioamide | |
CAS RN |
206559-58-2 | |
Record name | N-(2,4-Difluorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4-Difluorophenyl)-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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